molecular formula C42H34O20 B1632558 2,3,4,5-Tetracaffeoyl-D-glucaric acid

2,3,4,5-Tetracaffeoyl-D-glucaric acid

Cat. No.: B1632558
M. Wt: 858.7 g/mol
InChI Key: AKBQIUPJJGKPLY-KYHVQOAOSA-N
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Description

Significance of Caffeoyl-D-glucaric Acid Derivatives in Phytochemistry

Caffeoyl-D-glucaric acid derivatives represent a significant class of compounds in the field of phytochemistry, the study of chemicals derived from plants. These compounds are esters formed between a sugar acid, D-glucaric acid, and one or more units of caffeic acid, a type of hydroxycinnamic acid. Their occurrence is particularly well-documented in the Asteraceae family, also known as the daisy or sunflower family. semanticscholar.org

The study of the distribution and structural diversity of these derivatives within different plant species, a field known as chemosystematics, provides valuable insights into the evolutionary relationships between plants. The presence or absence of specific caffeoyl-D-glucaric acid derivatives can serve as a chemical marker to classify and differentiate between related plant genera and species.

From a research perspective, the isolation and structural elucidation of these compounds contribute to our understanding of plant biochemistry and the complex pathways through which plants produce a vast array of secondary metabolites.

Overview of Polyphenolic Compounds and their Biological Relevance

Polyphenolic compounds are a large and diverse group of naturally occurring chemicals found in plants. researchgate.net They are characterized by the presence of multiple phenol (B47542) structural units. This category includes flavonoids, phenolic acids, lignans, and stilbenes, which are abundant in fruits, vegetables, and other plant-based foods.

The biological relevance of polyphenols is a subject of extensive scientific investigation. A key area of interest is their antioxidant activity. mdpi.com Antioxidants are molecules that can inhibit the oxidation of other molecules, a chemical reaction that can produce free radicals. Free radicals are highly reactive molecules that can damage cells, and their overproduction is linked to a variety of health issues. By neutralizing free radicals, polyphenols can help protect cells from oxidative stress.

Furthermore, many polyphenolic compounds have been reported to possess anti-inflammatory properties. Inflammation is a natural biological response to harmful stimuli, but chronic inflammation can contribute to various diseases. The ability of polyphenols to modulate inflammatory pathways is another critical aspect of their biological relevance.

Current Research Landscape and Future Directions for 2,3,4,5-Tetracaffeoyl-D-glucaric Acid Studies

The current research landscape for this compound is primarily focused on its isolation from natural sources, structural characterization, and initial explorations of its biological activity. A significant finding is its role as an inhibitor of reactive oxygen species (ROS) production in stimulated neutrophils. chemfaces.com ROS are a type of free radical, and their overproduction can lead to cellular damage.

Future research on this compound is likely to expand in several directions. A key area for further investigation is the detailed elucidation of its mechanism of action as an antioxidant. This would involve identifying the specific cellular pathways and molecular targets through which it exerts its effects.

Moreover, given the recognized potential of D-glucaric acid and its derivatives in areas such as cancer prevention and detoxification, future studies may explore whether this compound exhibits similar activities. nih.govnih.gov The potential for this compound to be used as a platform chemical for the synthesis of other valuable molecules is another promising avenue for future research, aligning with the growing interest in bio-based chemicals. blogspot.comrroij.com As the market for glucaric acid and its derivatives is projected to grow, research into the applications of specific derivatives like this compound in various industries could also become more prominent. grandviewresearch.com

Data Tables

Table 1: Research Findings on this compound

Research FocusKey FindingPlant Source(s)Reference(s)
Isolation and Identification Isolated as a caffeoyl-D-glucaric acid derivative.Gnaphalium sp. glpbio.com
Structural Elucidation Structure confirmed as 2,3,4,5-tetracaffeoylglucaric acid.Galinsonga parviflora chemfaces.com
Biological Activity Identified as an inhibitor of reactive oxygen species (ROS) production.Inula japonica chemfaces.com

Properties

Molecular Formula

C42H34O20

Molecular Weight

858.7 g/mol

IUPAC Name

2,3,4,5-tetrakis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]hexanedioic acid

InChI

InChI=1S/C42H34O20/c43-25-9-1-21(17-29(25)47)5-13-33(51)59-37(39(41(55)56)61-35(53)15-7-23-3-11-27(45)31(49)19-23)38(60-34(52)14-6-22-2-10-26(44)30(48)18-22)40(42(57)58)62-36(54)16-8-24-4-12-28(46)32(50)20-24/h1-20,37-40,43-50H,(H,55,56)(H,57,58)/b13-5+,14-6+,15-7+,16-8+

InChI Key

AKBQIUPJJGKPLY-KYHVQOAOSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)OC(C(OC(=O)/C=C/C2=CC(=C(C=C2)O)O)C(=O)O)C(OC(=O)/C=C/C3=CC(=C(C=C3)O)O)C(OC(=O)/C=C/C4=CC(=C(C=C4)O)O)C(=O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)OC(C(C(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)C(C(=O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O)O)O

Origin of Product

United States

Natural Occurrence and Isolation Methodologies of 2,3,4,5 Tetracaffeoyl D Glucaric Acid

Botanical Sources of 2,3,4,5-Tetracaffeoyl-D-glucaric Acid

This derivative of D-glucaric acid has been discovered in various plants, primarily within the Asteraceae family.

Research has confirmed the presence of this compound in the leaves of Inula japonica. A study involving 30% ethanol (B145695) extracts of the plant successfully isolated this compound. mdpi.com The identification was verified by comparing its 1H-NMR and ESI-MS data with previously published findings. mdpi.com Inula japonica, along with Inula britannica, is known as 'Xuan Fu Hua' in Traditional Chinese Medicine. nih.gov

The compound this compound has been isolated from the aerial parts of Galinsonga parviflora, a member of the Asteraceae family. researchgate.net In one study, it was one of four new caffeoyl-glucaric and -altraric acid derivatives identified from the plant. researchgate.net Further analysis of extracts from Galinsonga parviflora has shown that caffeoylglucaric acids are among the dominant compounds present. epa.gov This plant, commonly known as gallant soldier, is used in folk medicine and is considered non-toxic. nih.gov

This compound is recognized as a caffeoyl-D-glucaric acid derivative isolated from the genus Gnaphalium. medchemexpress.comglpbio.com The genus comprises approximately 200 species worldwide and is known for a rich diversity of chemical constituents, including flavonoids and caffeoylquinic acid derivatives. nih.gov

A study analyzing various species of this genus tentatively identified this compound in three specific species based on its UV spectrum and mass spectrum. scribd.com The findings are summarized in the table below.

Table 1: Occurrence of this compound in Selected Gnaphalium Species

Species Presence of this compound
Gnaphalium norvegicum Detected scribd.com
Gnaphalium sylvaticum Detected scribd.com
Gnaphalium uliginosum Detected scribd.com
Gnaphalium hoppeanum Not Detected in the study scribd.com
Gnaphalium supinum Not Detected in the study scribd.com

Source: Data compiled from a study on Caffeoyl-D-Glucaric Acid Derivatives in the Genus Gnaphalium. scribd.com

Extraction and Purification Techniques for this compound

The isolation of this compound from plant material involves multi-step purification processes that leverage various chromatographic methods.

Sephadex LH-20 column chromatography is a key technique used in the purification of this compound. mdpi.com Sephadex LH-20 is a versatile medium made from hydroxypropylated, cross-linked dextran, giving it both hydrophilic and lipophilic properties. prep-hplc.comresearchgate.net This dual nature makes it highly effective for the molecular sizing and separation of natural products like phenolic compounds in various solvents. prep-hplc.comresearchgate.netcytivalifesciences.com

In a specific example of isolating the compound from Inula japonica, a crude extract fraction was subjected to Sephadex LH-20 column chromatography. mdpi.com The column utilized a mobile phase of methanol (B129727) and water (7:3, v/v) to separate the components into several sub-fractions. mdpi.com This step is crucial for initial purification, removing many impurities before the final polishing stages. mdpi.comprep-hplc.com

Following initial separation, Medium Pressure Liquid Chromatography (MPLC) is often employed for the final purification step. A specific adsorbent used for this is MCI gel, a polymer-based resin. mdpi.comhplc.eu

In the purification of this compound, a fraction obtained from Sephadex LH-20 chromatography was further purified using MPLC with an MCI gel column. mdpi.com This final step used a gradient solvent system of acetonitrile (B52724) and 0.1% formic acid in water, which successfully yielded the pure compound. mdpi.com

Table 2: Summary of Purification Techniques for this compound from Inula japonica

Purification Step Chromatographic Method Adsorbent/Column Solvent System Outcome
Initial Separation Column Chromatography (CC) Sephadex LH-20 Methanol:Water (7:3, v/v) Separation into five fractions (F10-1 to F10-5) mdpi.com

| Final Purification | Medium Pressure Liquid Chromatography (MPLC) | MCI gel CC | Acetonitrile:0.1% Formic Acid in Water (gradient) | Purified this compound (50.9 mg) from fraction F10-5 mdpi.com |

Gradient Solvent System Optimization for Compound Elution

The effective separation of complex molecules like this compound via preparative HPLC hinges on the optimization of the mobile phase, particularly through gradient elution. glsciences.com In gradient elution, the composition of the solvent mixture is changed over the course of the separation, which allows for the elution of compounds with a wide range of polarities from the chromatography column. glsciences.comkromasil.com This technique concentrates the analytes at the column head and then elutes them by systematically increasing the strength of the organic solvent in the mobile phase. glsciences.com

While specific optimized gradient parameters for this compound are not extensively detailed in singular published studies, the methodologies used for analogous caffeoylquinic and dicaffeoylquinic acid derivatives provide a clear and relevant framework. These compounds share a similar phenolic acid backbone, making their separation challenges and solutions comparable. Researchers often employ a combination of an aqueous solvent (typically water with an acidifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent (such as methanol or acetonitrile).

The optimization process involves adjusting the gradient slope, flow rate, and solvent composition to achieve the best possible resolution between the target compound and other closely related impurities. sykam.com For instance, studies on separating multiple caffeoylquinic acid derivatives from Burdock root (Arctium lappa) have utilized semi-preparative HPLC with a gradient of methanol and water, acidified with 0.1% formic acid. nih.gov In another example, dicaffeoylquinic acids were successfully isolated from Gynura divaricata using a gradient elution strategy involving a more complex four-component solvent system. nih.gov

The following interactive table details examples of gradient solvent systems that have been effectively used to isolate and purify structurally related caffeoyl-acid derivatives, illustrating the principles applied to purify compounds like this compound.

Target CompoundsChromatography TypeSolvent ASolvent BGradient Profile ExampleSource Plant
Caffeoylquinic Acid DerivativesSemi-Preparative HPLCWater with 0.1% Formic AcidMethanolGradient from 25% BArctium lappa L. nih.gov
Dicaffeoylquinic Acids & Chlorogenic AcidConventional HSCCC0.1% TFA WaterHexane-Methyl tert-butyl ether-MethanolGradient from (0:10:1:9) to (2:8:2:8) v/vGynura divaricata nih.gov
Five Phenolic CompoundsAnalytical HPLC-DAD0.1% Trifluoroacetic Acid (TFA)AcetonitrileGradient elution over 50 minutesDescurainia sophia e-nps.or.kr

Elucidation of the Chemical Structure of 2,3,4,5 Tetracaffeoyl D Glucaric Acid

High-Resolution Spectroscopic Approaches for Structural Determination

The definitive structure of 2,3,4,5-Tetracaffeoyl-D-glucaric acid was established using a combination of high-resolution spectroscopic methods. These techniques provide a comprehensive view of the molecule's connectivity and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, 1D and 2D NMR experiments, including ¹H NMR, ¹³C NMR, COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), were instrumental in assigning the proton and carbon signals of both the D-glucaric acid backbone and the four caffeoyl moieties.

The ¹H NMR spectrum of this compound displays characteristic signals for the protons of the glucaric acid core and the caffeoyl groups. The protons on the D-glucaric acid backbone (H-2, H-3, H-4, and H-5) typically appear as a series of multiplets, the chemical shifts of which are significantly influenced by the esterification with caffeoyl groups. The caffeoyl moieties themselves present a distinct set of signals, including those for the aromatic protons and the vinylic protons of the propenoic acid chain.

The ¹³C NMR spectrum complements the proton data, showing resonances for the carboxyl groups (C-1 and C-6) of the D-glucaric acid, the oxygenated methine carbons (C-2, C-3, C-4, and C-5), and the carbons of the four caffeoyl substituents. The chemical shifts of the D-glucaric acid carbons are indicative of the points of esterification.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for the D-Glucaric Acid and Caffeoyl Moieties Note: The exact chemical shifts can vary based on the solvent and specific experimental conditions. Data is compiled from typical values for such structures.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
D-Glucaric Acid Moiety
H-2~5.5-5.7 (d)~70-72
H-3~5.3-5.5 (dd)~68-70
H-4~5.3-5.5 (dd)~68-70
H-5~5.5-5.7 (d)~70-72
Caffeoyl Moiety
H-2'~7.0-7.2 (d)~114-116
H-5'~6.7-6.9 (d)~115-117
H-6'~6.9-7.1 (dd)~121-123
H-7' (α-vinylic)~6.2-6.4 (d)~113-115
H-8' (β-vinylic)~7.5-7.7 (d)~145-147
C-1'~125-127
C-3'~144-146
C-4'~148-150
C-9' (C=O)~165-167

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Characterization

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for the analysis of large and thermally labile molecules like this compound. In negative ion mode, ESI-MS analysis typically reveals the deprotonated molecule [M-H]⁻.

For this compound, with a molecular formula of C₄₂H₃₄O₂₀, the expected monoisotopic mass is approximately 858.16 g/mol . High-resolution mass spectrometry would confirm this elemental composition with high accuracy.

Tandem mass spectrometry (MS/MS) experiments on the [M-H]⁻ ion would provide valuable structural information through characteristic fragmentation patterns. The ester linkages are typically the most labile bonds. Therefore, sequential neutral losses of the caffeoyl groups (C₉H₈O₄, molecular weight ~180 Da, though fragmentation often presents as loss of caffeic acid at 162 Da from the deprotonated molecule) would be expected.

Table 2: Expected Fragmentation Pattern in ESI-MS/MS of [M-H]⁻ for this compound

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Interpretation
~857~695162Loss of one caffeoyl group
~695~533162Loss of a second caffeoyl group
~533~371162Loss of a third caffeoyl group
~371~209162Loss of the fourth caffeoyl group (resulting in deprotonated glucaric acid)

Further fragmentation of the glucaric acid core could also be observed.

Stereochemical Analysis of Caffeoyl Moiety Linkage on the D-glucaric Acid Backbone

The precise arrangement of the four caffeoyl groups on the D-glucaric acid backbone is crucial for the definitive structure. NMR spectroscopy, particularly the analysis of proton-proton coupling constants, is a powerful tool for this stereochemical determination.

Detailed J-Coupling Analysis in Stereoisomer Differentiation

The magnitude of the vicinal coupling constants (³JHH) between the protons on the D-glucaric acid backbone (H-2 to H-5) is highly dependent on the dihedral angle between them, as described by the Karplus equation. This relationship allows for the determination of the relative stereochemistry of the substituents.

In a study by Dudek et al., a detailed analysis of the J-couplings was used to confirm the linkage positions in 2,3,4,5-tetracaffeoylglucaric acid. researchgate.net The observed coupling constants for the glucaric acid derivatives differ significantly from those of other hexaric acids, such as altraric acid, providing a reliable method for differentiation. researchgate.net For glucaric acid derivatives, the J-couplings are typically in the range of 2.5-7 Hz. researchgate.net

Table 3: Representative ³JHH Coupling Constants for the D-Glucaric Acid Backbone

Coupling Typical Value (Hz) Stereochemical Implication
J(H-2, H-3)~2.5-4.0Provides information on the relative orientation of the substituents at C-2 and C-3.
J(H-3, H-4)~4.0-7.0Elucidates the stereochemical relationship between the C-3 and C-4 substituents.
J(H-4, H-5)~2.5-4.0Indicates the relative orientation of the substituents at C-4 and C-5.

The specific values of these coupling constants are compared with those of known isomers and with theoretical values from computational models to confirm the 2,3,4,5-substitution pattern. researchgate.net

Influence of Substitution Patterns and Solvent Effects on Spectroscopic Data

The chemical shifts and coupling constants in NMR spectra are sensitive to the chemical environment, including the substitution pattern and the solvent used for analysis. The esterification of the hydroxyl groups on the D-glucaric acid backbone with bulky caffeoyl groups causes significant downfield shifts of the attached methine protons (H-2, H-3, H-4, H-5) and carbons.

The choice of solvent can also influence the conformation of the flexible glucaric acid chain and, consequently, the observed J-coupling constants. Solvents capable of hydrogen bonding can interact with the carboxyl and hydroxyl groups, altering the conformational equilibrium. Therefore, consistent use of a specific solvent, often deuterated methanol (B129727) (CD₃OD) or dimethyl sulfoxide (B87167) (DMSO-d₆), is crucial for comparing spectroscopic data between related compounds. researchgate.net The influence of the solvent must be considered when assigning the structure based on subtle differences in spectroscopic data. researchgate.net

Biosynthetic Pathways and Metabolic Origin of 2,3,4,5 Tetracaffeoyl D Glucaric Acid

Precursor Compounds and Metabolic Routes in Plants

The biosynthesis of 2,3,4,5-Tetracaffeoyl-D-glucaric acid necessitates the convergence of two distinct metabolic pathways to provide the core components: D-glucaric acid and caffeic acid.

The caffeoyl moieties are derived from the well-established phenylpropanoid pathway. This pathway commences with the amino acid L-phenylalanine, a product of the shikimate pathway. A series of enzymatic reactions transforms L-phenylalanine into caffeic acid, which is then activated to its thioester form, caffeoyl-CoA, the immediate precursor for the acylation process.

The metabolic route to D-glucaric acid in plants is less definitively characterized than in microbial systems but is believed to proceed through the myo-inositol oxygenase pathway. This pathway starts with myo-inositol, a sugar alcohol synthesized from glucose-6-phosphate. A sequence of enzymatic steps is thought to convert myo-inositol into D-glucuronic acid, which is then likely oxidized to D-glucaric acid.

The key precursor compounds are summarized in the table below.

Precursor CompoundMetabolic Pathway of Origin
L-PhenylalanineShikimate Pathway
Caffeoyl-CoAPhenylpropanoid Pathway
D-Glucaric Acidmyo-Inositol Oxygenase Pathway

Integration within the Phenylpropanoid Biosynthesis Pathway

The formation of the caffeoyl units of this compound is deeply integrated within the phenylpropanoid pathway, a central route in plant secondary metabolism. This pathway is responsible for the synthesis of a vast array of phenolic compounds, including flavonoids, lignins, and hydroxycinnamic acids.

The key enzymatic steps leading to the synthesis of caffeoyl-CoA are as follows:

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the initial step, the deamination of L-phenylalanine to cinnamic acid.

Cinnamate-4-Hydroxylase (C4H): Cinnamic acid is then hydroxylated at the para position to yield p-coumaric acid.

4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

p-Coumaroyl Shikimate 3'-Hydroxylase (C3'H): This enzyme is involved in the hydroxylation of p-coumaroyl shikimate, an intermediate that ultimately leads to the formation of caffeoyl-CoA.

Hydroxycinnamoyl-CoA:Shikimate Hydroxycinnamoyl Transferase (HCT): HCT is a key enzyme that can transfer the p-coumaroyl group to shikimate and is also involved in the subsequent formation of caffeoyl-CoA.

The resulting caffeoyl-CoA serves as the activated acyl donor for the esterification of the D-glucaric acid molecule.

Enzymatic Activities Involved in Acylation and Glycosylation of D-glucaric Acid

The final stages in the biosynthesis of this compound involve the formation of D-glucaric acid and the subsequent sequential acylation of its hydroxyl groups with caffeoyl-CoA.

Biosynthesis of D-Glucaric Acid in Plants:

While the complete pathway in plants is still under investigation, evidence points towards the myo-inositol oxygenase pathway. Key enzymes in this proposed pathway include:

myo-Inositol Oxygenase (MIOX): This enzyme catalyzes the oxidative cleavage of myo-inositol to produce D-glucuronic acid. Genes encoding MIOX have been identified and characterized in various plant species.

Glucuronokinase (GlcAK): This enzyme phosphorylates D-glucuronic acid to D-glucuronic acid-1-phosphate. nih.govuniprot.orgresearchgate.netnih.gov

UDP-Glucuronate Pyrophosphorylase (UGP): This enzyme converts D-glucuronic acid-1-phosphate to UDP-glucuronic acid. oup.comresearchgate.netqmul.ac.uk

Uronate Dehydrogenase (UDH): While well-characterized in bacteria for converting D-glucuronic acid to D-glucaric acid, the specific plant enzyme for this final step is not yet fully elucidated.

Acylation of D-Glucaric Acid:

The esterification of D-glucaric acid with four molecules of caffeoyl-CoA is a critical step. Research on acylsugars in plants, such as those found in the Solanaceae family, indicates that the sequential addition of acyl groups is carried out by a series of acyltransferases, often belonging to the BAHD family of acyl-CoA-dependent acyltransferases. nih.govnih.govpnas.orgoup.comuliege.be

A pivotal discovery in understanding the acylation of glucaric acid comes from studies on rye (Secale cereale), where a glucarate (B1238325) O-hydroxycinnamoyltransferase has been identified. wikipedia.org This enzyme can utilize hydroxycinnamoyl-CoAs (like sinapoyl-CoA) as acyl donors and glucarate as the acyl acceptor. This finding provides a direct enzymatic precedent for the caffeoylation of D-glucaric acid.

While the specific acyltransferases responsible for the tetra-acylation in Gnaphalium have not yet been isolated and characterized, it is hypothesized that a series of distinct BAHD acyltransferases, each with specific regioselectivity, catalyze the sequential addition of caffeoyl groups to the 2, 3, 4, and 5 positions of the D-glucaric acid backbone. The exact order and the specific enzymes involved in this multi-step acylation process remain an area for future research.

Pharmacological and Biological Activities of 2,3,4,5 Tetracaffeoyl D Glucaric Acid: Mechanistic Investigations and Pre Clinical Findings

Antioxidant and Reactive Oxygen Species (ROS) Modulation

2,3,4,5-Tetracaffeoyl-D-glucaric acid is a derivative of caffeoyl-D-glucaric acid that has been isolated from plants of the genus Gnaphalium. medchemexpress.com The pharmacological interest in this compound is largely informed by the known biological activities of its constituent parts, namely caffeic acid, and by the activities of structurally related compounds, such as other caffeoylquinic acid derivatives. These classes of compounds are well-documented for their potent antioxidant effects.

Inhibition of ROS Production by Stimulated Neutrophils

Neutrophils, a type of white blood cell, play a critical role in the innate immune system. Upon stimulation by pathogens or inflammatory signals, such as phorbol-12-myristate-13-acetate (PMA), neutrophils undergo a process known as an oxidative burst. nih.gov This involves the rapid production of large quantities of reactive oxygen species (ROS) by the NADPH oxidase enzyme complex. nih.govnih.gov While essential for killing pathogens, excessive or prolonged ROS production can lead to oxidative stress and damage to surrounding tissues. frontiersin.org

Although direct experimental evidence on this compound is not extensively documented in the available literature, the well-established antioxidant properties of caffeic acid derivatives strongly suggest a potential inhibitory effect on ROS production. mdpi.comnih.gov For instance, the natural compound (+)-borneol has been shown to inhibit ROS generation in PMA-stimulated human neutrophils. nih.gov The mechanism for many antioxidant polyphenols involves interfering with the signaling pathways that lead to NADPH oxidase activation or directly scavenging the ROS produced. researchgate.net Given that extracts from the Gnaphalium genus, the source of this compound, exhibit significant antioxidant activity, it is plausible that this compound contributes to this effect by modulating neutrophil ROS production. nih.govresearchgate.net

Free Radical Scavenging Capabilities and Cellular Protection

The antioxidant capacity of a compound is often evaluated by its ability to scavenge stable free radicals in vitro. Assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays are commonly used for this purpose. scielo.brmdpi.comnih.gov These tests measure the capacity of a substance to donate a hydrogen atom or an electron to neutralize the free radical, a process that can be quantified spectrophotometrically by a change in color. scielo.brscielo.br

Extracts from Gnaphalium affine, a plant from which caffeoyl derivatives have been isolated, have demonstrated remarkable free radical scavenging activity in DPPH, ABTS, superoxide, and hydroxyl radical assays. researchgate.netnih.gov This activity is largely attributed to their high content of phenolic compounds. nih.gov Structurally related caffeoylquinic acids are known to be potent antioxidants, with their efficacy linked to the catechol moiety within their structure. nih.govresearchgate.net These compounds can neutralize free radicals through various mechanisms, including hydrogen atom transfer (HAT) and single electron transfer (SET). mdpi.comresearchgate.net This free-radical scavenging capability is fundamental to cellular protection, as it can mitigate oxidative damage to crucial biomolecules like lipids, proteins, and DNA, thereby preventing cell death and tissue injury induced by oxidative stress. nih.gov

Interactive Data Table: Radical Scavenging Activity of Selected Antioxidants This table presents representative data on the antioxidant activity of various compounds as measured by the DPPH assay, illustrating the potential efficacy of phenolic compounds.

Compound DPPH Scavenging Activity (%) Concentration
10% Ascorbic Acid Solution 95.7% N/A
10% Sodium Ascorbate Gel 94.6% N/A
10% Alpha-tocopherol 94.6% N/A
10% Sodium Bicarbonate 74.1% N/A
10% Sodium Ascorbate Solution 51.8% N/A

Data sourced from a study evaluating various potential antioxidant solutions. scielo.br

Anti-obesity and Adipogenesis Regulation Studies

Adipogenesis is the process by which pre-adipocytes differentiate into mature, lipid-storing adipocytes (fat cells). This process is critical for the development of obesity, which is characterized by an excessive accumulation of adipose tissue. nih.gov The inhibition of adipogenesis is therefore considered a key therapeutic strategy for managing obesity. nih.gov

Inhibition of Fat Accumulation in in vitro Models (e.g., 3T3-L1 Adipocytes)

The 3T3-L1 cell line, derived from mouse preadipocytes, is a widely used in vitro model to study adipogenesis. nih.gov When treated with a specific hormonal cocktail, these cells differentiate into mature adipocytes, accumulating intracellular lipids in the form of triglycerides, which can be visualized by Oil Red O staining. nih.govresearchgate.net

While direct studies on this compound are limited, numerous phytochemicals have been shown to inhibit fat accumulation in this model. For example, carnosic acid, chrysoeriol (B190785), and o-coumaric acid have all been reported to significantly reduce lipid deposition in 3T3-L1 adipocytes in a dose-dependent manner. nih.govmdpi.comacs.org This inhibition of lipid accumulation is a primary indicator of anti-adipogenic activity. nih.gov Given that chicoric acid (dicaffeoyltartaric acid), a closely related compound, is known to prevent lipid metabolism disorders, it is highly probable that this compound exerts similar inhibitory effects on fat accumulation. nih.govfrontiersin.org

Interactive Data Table: Effect of Chrysoeriol on Lipid Accumulation in 3T3-L1 Adipocytes This table shows the dose-dependent inhibitory effect of the flavonoid chrysoeriol on lipid accumulation, as quantified by Oil Red O staining.

Treatment Concentration (µM) Lipid Accumulation (% of Control)
Control 0 100%
Chrysoeriol 5 88%
Chrysoeriol 10 75%
Chrysoeriol 25 60%

Data adapted from a study on the effects of Chrysoeriol in 3T3-L1 cells. mdpi.com

Modulation of Adipogenic Differentiation Pathways (e.g., AMPK Signaling Pathway)

The 5'-AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism. mdpi.com Activation of AMPK generally shifts cellular processes from energy consumption (anabolic) to energy production (catabolic). nih.gov In the context of adipogenesis, AMPK activation is known to be inhibitory. nih.gov Several natural compounds exert their anti-adipogenic effects by activating the AMPK pathway. mdpi.commdpi.com

When activated, AMPK phosphorylates and inactivates key enzymes involved in lipid synthesis, such as Acetyl-CoA Carboxylase (ACC). researchgate.net This action reduces the building blocks available for fatty acid synthesis and subsequent triglyceride storage. mdpi.com Natural compounds like berberine, resveratrol, and p-coumaric acid have been shown to inhibit adipocyte differentiation through the activation of the AMPK pathway. nih.govmdpi.com The structural similarities between these polyphenols and this compound suggest that the latter may also function by modulating this critical signaling pathway to suppress adipogenesis.

Regulation of Adipogenic Transcription Factors (e.g., C/EBPα, PPARγ, SREBP)

The differentiation of preadipocytes into mature adipocytes is orchestrated by a complex network of transcription factors. mdpi.com Among these, Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα) are considered the "master regulators" of adipogenesis. nih.govresearchgate.net These factors work in concert to activate the expression of genes necessary for the adipocyte phenotype, including those involved in lipid metabolism and insulin (B600854) sensitivity. nih.gov

Another key transcription factor is the Sterol Regulatory Element-Binding Protein (SREBP-1c), which specifically promotes the expression of genes required for fatty acid synthesis. nih.govnih.gov The inhibitory effect of many natural anti-obesity compounds is achieved by down-regulating the expression of these key adipogenic transcription factors. Studies have shown that compounds like carnosic acid, chrysoeriol, and salicortin (B1681395) derivatives suppress the mRNA and protein levels of PPARγ, C/EBPα, and SREBP-1c during the differentiation of 3T3-L1 cells. nih.govnih.govmdpi.com This suppression effectively halts the entire adipogenic program. It is therefore a primary hypothesised mechanism through which this compound would exert anti-adipogenic activity.

Interactive Data Table: Effect of Carnosic Acid on Adipogenic Gene Expression This table illustrates how Carnosic Acid down-regulates the expression of key transcription factors in differentiating 3T3-L1 adipocytes.

Gene Treatment (Carnosic Acid, 10 µM) - Fold Change vs. Control
PPARγ ↓ 0.65
C/EBPα ↓ 0.70
SREBP-1c ↓ 0.58

Data derived from findings on Carnosic Acid's impact on 3T3-L1 cells. nih.gov

Impact on Lipid and Glucose Homeostasis in Pre-clinical Models

While direct pre-clinical studies on this compound concerning lipid and glucose homeostasis are not extensively documented, the activities of its core component, D-glucaric acid, provide valuable insights. Research has indicated that D-glucaric acid and its derivatives, such as D-saccharic acid-1,4-lactone (DSL), possess cholesterol-lowering effects. nih.govmdpi.com These findings suggest a potential role for compounds containing a D-glucaric acid moiety in the regulation of lipid metabolism. mdpi.com The development of drugs based on bile acid-related targets is an active area of research for improving glucose and lipid metabolism, highlighting the therapeutic interest in molecules that can influence these pathways. cell-stress.com The caffeoyl groups, as polyphenols, may also contribute to metabolic regulation, though specific synergistic effects within the parent molecule require further investigation.

Anti-inflammatory Mechanisms and Pathways

The anti-inflammatory properties of this compound can be attributed to its constituent parts: the D-glucaric acid core and the four caffeoyl (polyphenol) groups. D-glucaric acid and its salts have demonstrated anti-inflammatory effects in pre-clinical models. nih.govmdpi.com Studies on dietary D-glucarate in a mouse model of lung tumorigenesis showed a significant reduction in the levels of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). spandidos-publications.com Concurrently, an increase in the anti-inflammatory cytokine IL-10 was observed. spandidos-publications.com

Polyphenols, including the caffeic acid esters in the title compound, are well-known for their anti-inflammatory activities, which are often mediated through the inhibition of key signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). nih.govmdpi.com These pathways regulate the expression of numerous pro-inflammatory genes, including those for cytokines and enzymes like cyclooxygenase-2 (COX-2). nih.govaacrjournals.org The combined presence of D-glucaric acid and multiple caffeoyl moieties suggests a potent and potentially synergistic anti-inflammatory profile for this compound.

Table 1: Effect of Dietary D-Glucarate on Serum Cytokine Levels in a B[a]P-Induced Lung Tumorigenesis Mouse Model
CytokineFunctionEffect of D-Glucarate TreatmentReference
Tumor Necrosis Factor-α (TNF-α)Pro-inflammatorySignificantly Reduced spandidos-publications.com
Interleukin-6 (IL-6)Pro-inflammatorySignificantly Reduced spandidos-publications.com
Interleukin-10 (IL-10)Anti-inflammatoryIncreased spandidos-publications.com

Anti-cancer Potential and Related Cellular Pathways

The potential of this compound as an anti-cancer agent is supported by extensive research into its components, particularly D-glucaric acid and its derivatives (D-glucarates), as well as caffeic acid.

D-glucaric acid plays a significant role in enhancing the body's detoxification system, specifically through the glucuronidation pathway. rupahealth.comtreeoflighthealth.com This Phase II metabolic process converts toxins, carcinogens, and steroid hormones into water-soluble compounds that can be excreted from the body in bile or urine. treeoflighthealth.comdouglaslabs.com

The mechanism involves the inhibition of the enzyme β-glucuronidase. aacrjournals.orgdouglaslabs.com In the stomach, D-glucarate is converted to its active metabolite, D-glucaro-1,4-lactone, which is a potent inhibitor of β-glucuronidase. rupahealth.comdouglaslabs.com This enzyme can reverse the glucuronidation process (deconjugation), re-releasing harmful substances back into the body. douglaslabs.com By inhibiting β-glucuronidase, D-glucaro-1,4-lactone promotes a net increase in glucuronidation, thereby enhancing the elimination of potential carcinogens and supporting liver detoxification. nih.govdouglaslabs.com This mechanism is considered a key aspect of the cancer-preventive properties of D-glucarates. nih.gov

D-glucarates have been shown to possess potent anti-proliferative and pro-apoptotic properties in various cancer models. nih.govnih.gov In studies of chemically induced lung and skin tumorigenesis, dietary D-glucarate or its calcium salt significantly suppressed the proliferation of cancer cells and induced programmed cell death (apoptosis). aacrjournals.orgnih.govbegellhouse.com

The induction of apoptosis is mediated through several key cellular pathways. Research has shown that D-glucarates can:

Activate Caspases: Increase the levels of key executioner enzymes of apoptosis, such as caspase-3 and caspase-9. aacrjournals.orgnih.govbegellhouse.com

Induce PARP Cleavage: Lead to the cleavage of Poly (ADP-ribose) polymerase (PARP), a substrate of active caspases and a hallmark of apoptosis. aacrjournals.orgbegellhouse.com

Modulate Apoptosis-Related Proteins: Reverse the expression of the anti-apoptotic protein Bcl-2 and the mutant-p53 protein, which are often overexpressed in cancer cells. begellhouse.com

These actions collectively shift the balance in cancer cells away from survival and proliferation and towards programmed cell death, contributing to the anti-cancer effects of D-glucarates. begellhouse.com

Table 2: Molecular Mechanisms of D-Glucarate in Apoptosis Induction
Molecular TargetFunction in ApoptosisEffect of D-Glucarate TreatmentReference
Caspase-3Executioner caspaseActivation/Increased Levels aacrjournals.orgbegellhouse.com
Caspase-9Initiator caspase (intrinsic pathway)Activation/Increased Levels aacrjournals.orgnih.gov
PARPDNA repair enzyme; cleavage indicates apoptosisIncreased Cleavage aacrjournals.orgbegellhouse.com
Bcl-2Anti-apoptotic proteinInhibited Expression begellhouse.com
Mutant-p53Oncogenic proteinInhibited Expression begellhouse.com

Broader Spectrum Biological Activities within the Polyphenol Class (e.g., Antiviral, Antibacterial Properties)

The four caffeoyl groups classify this compound as a polyphenol. This class of plant-derived compounds is renowned for a wide range of biological activities, including antimicrobial and antiviral effects. mdpi.com Polyphenols exhibit antibacterial properties against a variety of both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. mdpi.com Their mechanisms of action are diverse and can involve disruption of the bacterial cell wall, inhibition of key microbial enzymes, or interference with biofilm formation. nih.gov

In addition to antibacterial effects, many polyphenols possess antiviral properties. The specific mechanisms can vary but may include inhibiting viral entry into host cells, blocking viral replication enzymes, or modulating host immune responses to viral infections. The presence of multiple caffeoyl units suggests that this compound likely shares in these broad-spectrum antimicrobial activities characteristic of the polyphenol family. mdpi.com

Analytical Methodologies for Quantification and Characterization of 2,3,4,5 Tetracaffeoyl D Glucaric Acid

High-Performance Liquid Chromatography (HPLC) for Compound Profiling and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the analysis of 2,3,4,5-Tetracaffeoyl-D-glucaric acid. Its high resolution and adaptability make it ideal for profiling the compound in crude plant extracts and for performing precise quantification.

Developing an effective HPLC method is critical for resolving this compound from a multitude of other phytochemicals present in plant extracts, such as other caffeoyl-D-glucaric acid derivatives, flavonoids, and various phenolic acids. researchgate.net Reversed-phase HPLC is the most common approach.

Method development typically involves the optimization of several key parameters:

Stationary Phase: A C18 column is the most frequently used stationary phase, offering excellent hydrophobic retention for separating moderately polar to nonpolar compounds. Columns with a small particle size (e.g., ≤1.8 µm), as used in Ultra-High-Performance Liquid Chromatography (UHPLC), can provide superior resolution and faster analysis times. syfjxzz.com

Mobile Phase: A gradient elution is essential for separating the wide range of compounds in a plant extract. The mobile phase typically consists of two solvents: an aqueous phase (A) acidified with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to ensure good peak shape for phenolic acids, and an organic phase (B) such as acetonitrile (B52724) or methanol (B129727).

Elution Gradient: The gradient starts with a high proportion of the aqueous phase to retain and separate polar compounds, followed by a gradual increase in the organic phase concentration to elute more hydrophobic compounds like this compound and other di- or tri-caffeoyl derivatives. syfjxzz.com

A representative HPLC gradient program for the analysis of phenolic compounds in Gnaphalium extracts is detailed below.

Time (minutes)% Aqueous Phase (0.1% Formic Acid)% Organic Phase (Methanol/Acetonitrile)
092%8%
474%26%
1466%34%
1540%60%
1810%90%

This table represents a typical gradient elution profile adapted from methods used for analyzing complex phenolic extracts from Gnaphalium affine, the genus from which the target compound is isolated. syfjxzz.com

For accurate quantification, the HPLC method must be thoroughly validated. This process involves using a purified and certified reference standard of this compound.

Calibration Standard Preparation: A stock solution of the reference standard is prepared by accurately weighing the compound and dissolving it in a suitable solvent, such as methanol or DMSO. glpbio.com A series of calibration standards are then prepared by serial dilution of the stock solution to cover the expected concentration range of the analyte in the samples.

Method Validation: The validation process assesses several performance characteristics to ensure the method is reliable and accurate. Key validation parameters, based on typical values for related phenolic compounds, include:

Linearity: A calibration curve is generated by plotting the peak area against the concentration of the standards. The method is considered linear if the coefficient of determination (r²) is typically ≥ 0.999.

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.

Precision and Accuracy: Precision is assessed by analyzing replicate samples at different concentrations, with results expressed as the relative standard deviation (RSD), which should ideally be below 5%. Accuracy is determined by recovery studies, where a known amount of the standard is added to a sample matrix.

The table below shows representative validation parameters for the quantification of complex caffeoyl derivatives.

ParameterTypical Value for Caffeoyl Derivatives
Linear Range (µg/mL)0.5 - 100
Coefficient of Determination (r²)≥ 0.999
LOD (µg/mL)~0.1
LOQ (µg/mL)~0.4
Precision (RSD %)< 3%
Accuracy (Recovery %)98 - 104%

This table provides illustrative data based on validated methods for complex phenolic compounds like dicaffeoylquinic acids.

Hyphenated Mass Spectrometry-Based Analytical Techniques (e.g., HPLC-MS)

Hyphenating HPLC with mass spectrometry (MS) provides a powerful tool for the unambiguous identification and structural characterization of this compound. HPLC-MS combines the superior separation capabilities of HPLC with the high sensitivity and specificity of MS detection.

Electrospray ionization (ESI) is the most common ionization source used for this class of compounds, typically operated in negative ion mode, which is highly effective for phenolic acids. In a full scan analysis, the deprotonated molecule [M-H]⁻ is observed. For this compound (molecular formula C42H34O20), the expected mass-to-charge ratio (m/z) for the deprotonated ion would be approximately 857.16. nih.gov

Tandem mass spectrometry (MS/MS) provides further structural information through fragmentation of the parent ion. For caffeoyl derivatives, characteristic fragmentation patterns include the neutral loss of caffeoyl moieties (162 Da). The fragmentation of the [M-H]⁻ ion of this compound would likely show sequential losses of these units, helping to confirm the number of caffeic acid esters attached to the glucaric acid core. researchgate.net

ParameterValue/Description
CompoundThis compound
Molecular FormulaC42H34O20
Molecular Weight858.7 g/mol
Ionization ModeNegative Electrospray Ionization (ESI-)
Parent Ion [M-H]⁻ (m/z)~857.16
Potential MS/MS FragmentsIons corresponding to the sequential loss of caffeoyl groups (162 Da)

Spectrophotometric Detection Methods (e.g., UV-DAD)

In conjunction with HPLC, a UV-Diode Array Detector (DAD) is commonly used for the detection and preliminary identification of this compound. A DAD acquires the entire UV-Vis spectrum for each point in the chromatogram, which is invaluable for both method development and compound identification.

The caffeoyl moieties in the structure are the primary chromophores. As a derivative of hydroxycinnamic acid, this compound exhibits a characteristic UV absorption profile. The UV spectrum typically shows a strong absorption maximum (λmax) in the range of 320–330 nm. researchgate.net Monitoring at this wavelength allows for selective detection and quantification, as it minimizes interference from other classes of phenolic compounds that absorb at different wavelengths. imrpress.com For instance, flavan-3-ols like catechin (B1668976) absorb maximally around 280 nm, while flavonols absorb at both ~260 nm and ~370 nm. imrpress.comimrpress.com

The ability to select an optimal wavelength is a key advantage of DAD detection for improving the sensitivity and selectivity of quantification for this compound in complex mixtures.

Compound ClassTypical UV Absorption Maximum (λmax)Example
Hydroxycinnamic Acids / Esters~320 - 330 nmCaffeic Acid, this compound
Hydroxybenzoic Acids~250 - 280 nmGallic Acid, Vanillic Acid
Flavan-3-ols~280 nm(+)-Catechin, (-)-Epicatechin
Flavonols~260 nm and ~370 nmQuercetin, Kaempferol

Structure Activity Relationship Studies of 2,3,4,5 Tetracaffeoyl D Glucaric Acid and Its Analogs

Influence of Caffeoyl Moiety Position and Number on Biological Activity

The biological properties of 2,3,4,5-tetracaffeoyl-D-glucaric acid and its analogs are largely dictated by the caffeoyl groups esterified to the D-glucaric acid core. The caffeoyl moiety, a derivative of cinnamic acid, is a well-established pharmacophore responsible for potent antioxidant and free-radical scavenging effects. researchgate.net

Research on analogous compounds, such as caffeoylquinic acids, has demonstrated that the degree of biological activity is directly correlated with the number of caffeoyl groups present in the molecule. researchgate.net Compounds with a higher number of caffeoyl residues generally exhibit superior antioxidant capacity. researchgate.net This principle suggests that this compound, possessing four caffeoyl units, would display exceptionally high activity. The multiple catechol (3,4-dihydroxyphenyl) rings provide numerous hydroxyl groups that can readily donate hydrogen atoms to neutralize free radicals, thus interrupting oxidative chain reactions.

Comparative Analysis with Other Caffeoyl-Glucaric Acid Derivatives (e.g., 2,4,5-tricaffeoylglucaric acid, leontopodic acid, leontopodic acid B)

Comparing this compound with its naturally occurring analogs provides valuable insight into its structure-activity relationship. Key analogs include leontopodic acid and leontopodic acid B, which are major bioactive constituents of the Edelweiss plant (Leontopodium alpinum). mdpi.comnih.gov

Leontopodic acid B is a tricaffeoyl derivative of glucaric acid, and its structure has been refined to be 2,4,5-tricaffeoylglucaric acid. researchgate.net Leontopodic acid (sometimes referred to as leontopodic acid A) is a more complex derivative, featuring three caffeoyl groups and an additional 3-hydroxybutanyl moiety. nih.govmdpi.com

Studies have shown that leontopodic acids possess remarkable antioxidant and DNA-protective properties. researchgate.net In various in vitro assays, leontopodic acids demonstrated a free-radical scavenging ability up to four times greater than that of resorcinol (B1680541) and twice the efficacy of Trolox, a vitamin E analog. researchgate.netmdpi.com Both leontopodic acid A and B have been identified as the primary active components in Edelweiss extracts responsible for protecting skin cells from blue light-induced damage by reducing the expression of matrix metalloproteinase-1 (MMP-1), an enzyme that degrades collagen. mdpi.com In one study, leontopodic acid A showed a particularly significant effect on scavenging reactive oxygen species (ROS). mdpi.com

Based on the principle that a higher number of caffeoyl groups enhances antioxidant activity, it can be inferred that this compound, with four such groups, would possess an even greater antioxidant potential than its tricaffeoyl analogs like leontopodic acid B. The additional caffeoyl group provides more sites for radical scavenging, likely resulting in superior protection against oxidative stress.

CompoundStructure SummaryReported Biological Activities
This compoundD-glucaric acid backbone with four caffeoyl groups at positions 2, 3, 4, and 5.Inferred high antioxidant activity due to the high number of caffeoyl moieties.
Leontopodic acid B (2,4,5-tricaffeoylglucaric acid)D-glucaric acid backbone with three caffeoyl groups at positions 2, 4, and 5. researchgate.netPotent antioxidant, DNA-protective, anti-inflammatory, and reduces MMP-1 expression. researchgate.netmdpi.comresearchgate.net
Leontopodic acid (Leontopodic acid A)D-glucaric acid backbone with three caffeoyl groups and one 3-hydroxybutanyl moiety. nih.govmdpi.comPotent antioxidant, DNA-protective, reduces MMP-1 expression, and effective ROS scavenger. mdpi.com

Significance of the D-glucaric Acid Backbone in Modulating Bioactivity

D-glucaric acid is a natural, non-toxic compound found in mammals and various fruits and vegetables. nih.gov In the body, D-glucaric acid and its metabolic end-product, D-glucaro-1,4-lactone, are potent inhibitors of the enzyme β-glucuronidase. nih.gov This enzyme is present in many tissues and is also produced by gut microflora. nih.gov

The inhibition of β-glucuronidase is a critical aspect of detoxification. During Phase II metabolism in the liver, many toxins, carcinogens, and hormones are conjugated with glucuronic acid to form water-soluble glucuronides that can be excreted. However, β-glucuronidase can reverse this process by hydrolyzing these conjugates, releasing the toxins back into circulation and potentially increasing the risk for various cancers. nih.govmdpi.com

By inhibiting β-glucuronidase, the D-glucaric acid portion of the molecule helps to ensure the effective elimination of detoxified carcinogens and other harmful substances. nih.gov Furthermore, D-glucarates have been shown to suppress cell proliferation and inflammation while inducing apoptosis (programmed cell death). nih.gov

Therefore, the D-glucaric acid backbone provides a complementary bioactivity to the potent antioxidant effects of the caffeoyl groups. This dual-action mechanism, combining direct radical scavenging with enhanced detoxification, makes compounds like this compound multifaceted agents with significant potential for chemoprevention and cellular protection.

Conclusion and Future Research Perspectives for 2,3,4,5 Tetracaffeoyl D Glucaric Acid

Targeted Synthesis and Derivatization Strategies for Enhanced Bioactivity

The current understanding of 2,3,4,5-Tetracaffeoyl-D-glucaric acid is primarily based on its isolation from natural sources. To fully explore its therapeutic potential, the development of targeted synthesis and derivatization strategies is crucial. Future research should focus on:

Enzymatic Synthesis: Building upon studies that have demonstrated the enzymatic synthesis of simpler caffeoylglucaric acids, future work could explore the use of specific enzymes, such as hydroxycinnamoyltransferases, to catalyze the esterification of D-glucaric acid with multiple caffeic acid units. researchgate.netnih.govnih.gov A potential enzymatic approach could involve a precursor-product relationship, using compounds like chlorogenic acid as an acyl donor and free glucaric acid as an acceptor molecule, as demonstrated in protein preparations from tomato cotyledons. nih.govnih.gov

Biotechnological Production: The biosynthesis of D-glucaric acid in recombinant microorganisms like E. coli has been established. mdpi.com Future research could focus on engineering these microbial systems to incorporate the necessary enzymes for the subsequent caffeoylation steps, potentially leading to a scalable and sustainable production method for this compound and its derivatives.

Chemical Derivatization: Systematic chemical modifications of the parent compound could lead to analogs with enhanced bioactivity, improved stability, or better pharmacokinetic profiles. Strategies could include the synthesis of various caffeic acid amide and ester derivatives, which have shown promise in enhancing the therapeutic activities of related phenolic compounds. mdpi.com

Synthesis/Derivatization StrategyPotential Research DirectionRationale
Enzymatic Synthesis Utilize hydroxycinnamoyltransferases for targeted esterification of D-glucaric acid.Mimics natural biosynthetic pathways for potentially higher specificity and yield. nih.govnih.gov
Biotechnological Production Engineer E. coli or other microbes to express the complete biosynthetic pathway.Offers a scalable and sustainable source of the compound. mdpi.com
Chemical Derivatization Create novel ester and amide analogs of the parent compound.Aims to improve bioactivity, stability, and pharmacokinetic properties. mdpi.com

Identification of Specific Molecular Targets and Delineation of Signaling Pathways

Preliminary evidence suggests that this compound exerts its biological effects through the modulation of key signaling pathways. However, the precise molecular targets remain to be elucidated. Future investigations should aim to:

Elucidate the Role in AMPK Signaling: A study on a botanical mixture containing this compound demonstrated anti-obesity effects through the activation of the AMP-activated protein kinase (AMPK) signaling pathway. mdpi.com This pathway is a central regulator of energy metabolism. Future studies should confirm the direct effect of the isolated compound on AMPK and identify its upstream activators, such as LKB1 or CaMKKβ. frontiersin.org The downstream effects on adipogenic transcription factors like PPARγ, C/EBPα, and SREBP-1 should also be investigated in detail. mdpi.com

Investigate Anti-inflammatory and Antioxidant Pathways: Extracts from Inula species, known to contain this compound, have been shown to ameliorate inflammation and oxidative stress by modulating the MAPK/NF-κB and Keap1/Nrf2 signaling pathways. researchgate.net Further research is needed to determine if this compound is the primary active component responsible for these effects and to identify its specific targets within these cascades. Additionally, its role in suppressing the JAK-STAT signaling pathway, as suggested by studies on Inula japonica extracts in the context of airway inflammation, warrants further exploration. nih.gov

Signaling PathwayObserved Effect of Related Extracts/MixturesFuture Research Focus for this compound
AMPK Anti-obesity effects via activation. mdpi.comConfirm direct activation and identify upstream/downstream targets.
MAPK/NF-κB Anti-inflammatory effects. researchgate.netDetermine the specific inhibitory action on key pathway components.
Keap1/Nrf2 Antioxidant effects. researchgate.netElucidate the mechanism of Nrf2 activation and target gene expression.
JAK-STAT Amelioration of airway inflammation. nih.govInvestigate the direct inhibitory effect on JAKs and STATs.

Investigation of Bioavailability and Pharmacokinetics in Pre-clinical Models

A significant gap in the current knowledge is the lack of data on the absorption, distribution, metabolism, and excretion (ADME) of this compound. Understanding its pharmacokinetic profile is essential for its development as a therapeutic agent or nutraceutical. Future research should include:

In Vivo Pharmacokinetic Studies: Pre-clinical animal models are needed to determine key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t1/2). Comparative pharmacokinetic studies in normal versus disease models (e.g., inflammation) could provide insights into how the compound's disposition is affected by pathological states, as has been observed for other active ingredients in Inula cappa. nih.gov

Metabolite Identification: It is crucial to identify the metabolites of this compound formed in vivo. The parent compound may be hydrolyzed into D-glucaric acid and caffeic acid, or undergo other biotransformations. The biological activities of these metabolites should also be assessed.

Bioavailability Enhancement: Given that many polyphenols exhibit low oral bioavailability, research into formulation strategies to enhance the absorption of this compound is warranted. The development of liposomal-encapsulated extracts of Inula britannica has shown promise in improving bioavailability and could be a viable approach for this compound. nih.gov

Pharmacokinetic AspectResearch QuestionProposed Approach
Absorption & Distribution What are the key pharmacokinetic parameters in vivo?Administer the compound to animal models and measure plasma/tissue concentrations over time.
Metabolism What are the major metabolites and are they active?Analyze plasma, urine, and feces for metabolites using mass spectrometry.
Bioavailability Can the oral absorption be improved?Develop and test novel formulations such as liposomes or nanoparticles. nih.gov

Potential for Development in Functional Food and Nutraceutical Applications Based on Pre-clinical Evidence

The pre-clinical findings to date suggest that this compound holds considerable promise for development as a component of functional foods and nutraceuticals. Key areas for future development include:

Anti-Obesity Applications: The demonstrated anti-obesity effects of extracts containing this compound, mediated through the AMPK signaling pathway, provide a strong rationale for its use in products aimed at weight management. mdpi.comnih.gov Further pre-clinical studies should focus on dose-response relationships and long-term efficacy.

Anti-inflammatory and Antioxidant Formulations: The anti-inflammatory and antioxidant properties associated with Inula extracts containing this compound support its potential use in products targeting chronic low-grade inflammation and oxidative stress, which are underlying factors in many chronic diseases. researchgate.netnih.gov

Standardization of Extracts: For the development of functional food and nutraceutical products, it is essential to have standardized extracts with a consistent concentration of this compound. This will ensure product quality and efficacy. High-performance liquid chromatography (HPLC) methods have been used to quantify this compound in plant extracts and can be employed for quality control. mdpi.com

Clinical Validation: Ultimately, well-designed clinical trials are needed to substantiate the health benefits observed in pre-clinical studies in human populations. These trials should assess the efficacy of standardized extracts containing this compound for specific health outcomes, such as improvements in metabolic parameters or markers of inflammation. nih.gov

Application AreaPre-clinical EvidenceFuture Development Steps
Weight Management Anti-obesity effects via AMPK activation in mice. mdpi.comDose-response studies and long-term efficacy trials.
Anti-inflammatory Support Modulation of MAPK/NF-κB pathways in cell models. researchgate.netDevelopment of standardized extracts and testing in human intervention studies.
Antioxidant Supplementation Activation of the Keap1/Nrf2 pathway. researchgate.netFormulation into stable nutraceutical products with demonstrated antioxidant capacity.

Q & A

Q. Basic

  • NMR : ¹H/¹³C NMR identifies caffeoyl substitution patterns via chemical shifts (δ 6.2–7.6 ppm for aromatic protons) and glycosidic linkage confirmation .
  • IR : Stretching bands at 1730 cm⁻¹ (ester C=O) and 1600 cm⁻¹ (aromatic C=C) confirm functional groups .
  • HPLC : Reverse-phase C18 columns with UV detection (280 nm) quantify purity and resolve lactone byproducts .

How can metabolic engineering improve glucaric acid production for downstream derivatization?

Advanced
Engineered Pichia pastoris strains expressing myo-inositol oxygenase (MIOX) and uronate dehydrogenase achieve titers >5 g/L. Key strategies include:

  • Strong promoters (e.g., GAP) for pathway enzymes .
  • Knockout of competing pathways (e.g., KGDH in TCA cycle) .
  • pH-controlled fed-batch fermentation to reduce lactone formation .

What are the major challenges in isolating this compound from reaction mixtures?

Q. Advanced

  • Lactonization : Minimized via antisolvent crystallization (acetone/IPA) and low-temperature solvent evaporation .
  • Byproduct removal : Cation exchange resins (e.g., Amberlite IR-120) separate glucaric acid from unreacted salts .
  • Purity validation : Microanalysis (C/H/N) and [α]D measurements ensure stereochemical integrity .

How do electronic and steric effects in catalysts influence glucaric acid yield from gluconic acid?

Advanced
Pt/C catalysts exhibit strong adsorption of glucaric acid, leading to site blocking and reduced turnover. Alloying Pt with Au (Au-Pt/ZrO₂) weakens adsorption via electronic modulation, improving productivity to 0.116 g/g cat·h . DFT studies suggest Pt sites favor primary alcohol oxidation, while Au stabilizes intermediates .

What methods are recommended for quantifying glucaric acid in biological matrices (e.g., fermentation broths)?

Q. Basic

  • Ion chromatography : Carbopac PA1 columns with pulsed amperometric detection resolve glucaric acid from sugars and organic acids .
  • Enzymatic assays : Coupled with NADH-linked dehydrogenases for real-time monitoring .

How can researchers design experiments to minimize overoxidation during aerobic glucose conversion?

Q. Advanced

  • Two-stage reactors : First-stage oxidation (glucose → gluconic acid) at 50°C, 2 bar O₂; second-stage (gluconic → glucaric acid) at 70°C, 5 bar O₂ .
  • Bimetallic catalysts : Au-Pt/ZrO₂ suppresses C–C cleavage via selective activation of primary alcohols .

What are the emerging applications of glucaric acid derivatives in material science?

Q. Basic

  • Chellating agents : α-Ketoglucarates form biodegradable polymers for detergent surfactants .
  • Corrosion inhibitors : Glucaric acid complexes with metal ions (e.g., Fe³⁺) prevent oxidation in industrial systems .

How can synthetic biologists address rate-limiting steps in microbial glucaric acid pathways?

Q. Advanced

  • Enzyme engineering : Directed evolution of MIOX for higher activity at neutral pH .
  • Co-factor balancing : NAD+ regeneration via formate dehydrogenase to sustain uronate dehydrogenase .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.